molecular formula C17H16N2O4S B2704798 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methoxybenzamide CAS No. 895435-97-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2704798
CAS No.: 895435-97-9
M. Wt: 344.39
InChI Key: HKNTZLHZUHSIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methoxybenzamide” is a compound that contains a thiazole ring, which is a heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds is confirmed by their C, H, and N analysis .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical and Chemical Properties Analysis

The physical form of similar compounds is solid .

Scientific Research Applications

Molecular Structure Analysis

The study conducted by Karabulut et al. (2014) focused on modeling the intermolecular interactions of a related compound, highlighting the influence of dimerization and crystal packing on molecular geometry. This research provides insights into the structural aspects of similar compounds, including N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methoxybenzamide, emphasizing the importance of these interactions in determining molecular conformation (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antimicrobial Screening

Desai, Rajpara, and Joshi (2013) investigated the synthesis and antimicrobial screening of derivatives incorporating a thiazole ring, revealing the potential of these compounds for treating microbial diseases. Although this study does not directly involve this compound, it underscores the broader relevance of thiazole derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Novel Compound Synthesis

Xiong et al. (2018) reported on the [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide, leading to quinazolin-4(3H)-one derivatives. This study demonstrates the utility of catalyzed reactions in synthesizing complex molecules that could include this compound derivatives, offering potential routes for developing pharmacologically active compounds (Xiong, Xu, Sun, & Cheng, 2018).

Mechanism of Action

Compounds with a similar structure have been evaluated for their anti-inflammatory activity . They show the highest IC50 values for COX-1 inhibition, and they demonstrated excellent COX-2 SI values . They even showed significant inhibition of albumin denaturation .

Safety and Hazards

The safety information for similar compounds indicates that they should be stored in a dark place, in an inert atmosphere, at room temperature . The signal word for these compounds is “Warning” and the hazard statement is H302 .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-6-4-5-10(7-11)16(20)19-17-18-12-8-13(22-2)14(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNTZLHZUHSIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.